4-Methylhexa-2,4-dienoic acid
Overview
Description
4-Methylhexa-2,4-dienoic acid is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . It is a derivative of sorbic acid, characterized by the presence of a methyl group at the fourth position of the hexadienoic acid chain. This compound is known for its applications in various research fields due to its unique chemical properties.
Mechanism of Action
Target of Action
4-Methylhexa-2,4-dienoic acid primarily targets microbial cell membranes. It is known for its antimicrobial properties, making it effective against a variety of bacteria and fungi . The compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death.
Mode of Action
The interaction of this compound with microbial cell membranes involves the insertion of the compound into the lipid bilayer. This disrupts the membrane structure, increasing its permeability. As a result, essential cellular contents leak out, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the disruption of the microbial cell membrane. This disruption interferes with various cellular processes, including nutrient uptake, waste excretion, and energy production. The downstream effects include inhibition of cell growth and replication, ultimately leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. The compound is moderately soluble in water and can be absorbed through the gastrointestinal tract when ingested. It is distributed throughout the body, with a preference for lipid-rich tissues. Metabolism primarily occurs in the liver, where it is converted into various metabolites. Excretion is mainly through the kidneys .
Result of Action
At the molecular level, the action of this compound results in the disruption of microbial cell membranes, leading to cell lysis. At the cellular level, this results in the inhibition of microbial growth and replication. The overall effect is a reduction in microbial load, making it an effective antimicrobial agent .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. The compound is more stable in acidic environments and can degrade in alkaline conditions. Higher temperatures can enhance its antimicrobial activity but may also lead to faster degradation. The presence of other chemicals, such as surfactants, can either enhance or inhibit its activity depending on their nature .
Biochemical Analysis
Biochemical Properties
4-Methylhexa-2,4-dienoic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes such as dehydrogenases and oxidases, which facilitate its conversion into other metabolites. The compound’s interaction with these enzymes involves the donation of a hydron to an acceptor, classifying it as a Bronsted acid . Additionally, this compound can act as a substrate for certain microbial enzymes, leading to its breakdown and utilization in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism . Furthermore, this compound has antimicrobial properties, making it effective against a variety of microorganisms, including yeasts and molds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific proteins and enzymes, altering their activity. For instance, the compound’s interaction with dehydrogenases can result in enzyme inhibition or activation, depending on the context . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity and modulation of metabolic pathways . At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as dehydrogenases and oxidases, leading to the formation of various intermediates and end products . These metabolic pathways are essential for the compound’s utilization and detoxification within the body . Additionally, this compound can influence metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in particular cellular compartments . The distribution of this compound can affect its bioavailability and overall activity within the organism .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with specific biomolecules and its participation in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhexa-2,4-dienoic acid can be achieved through several methods. One common approach involves the Wittig reaction, where an aldehyde derived from this compound is converted into an alkene. This reaction typically requires the use of a phosphonium ylide and a strong base, such as sodium hydride, under an inert atmosphere.
Another method involves regioselective alkylation, where a specific alkyl group is introduced at a specific position on the this compound molecule. This reaction often employs alkyl halides and a strong base, such as potassium tert-butoxide, to achieve the desired regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the methyl group or the double bonds, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst, or nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or substituted products with nucleophiles.
Scientific Research Applications
4-Methylhexa-2,4-dienoic acid is utilized in various scientific research applications, including:
Biology: It serves as a precursor in the synthesis of biologically active compounds, which can be used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research on this compound includes its potential use in developing pharmaceuticals, particularly those targeting specific metabolic or signaling pathways.
Industry: It is employed in the production of fine chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
4-Methylhexa-2,4-dienoic acid can be compared with other similar compounds, such as:
(2E,4E)-hexa-2,4-dienoic acid:
2-Methyl-2,4-hexadienoic acid: This isomer has the methyl group at the second position instead of the fourth, resulting in different chemical reactivity and properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the fourth position enhances its reactivity in certain chemical reactions and influences its interaction with biological targets.
Properties
IUPAC Name |
(2E,4E)-4-methylhexa-2,4-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h3-5H,1-2H3,(H,8,9)/b5-4+,6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJOHPAPIABXTF-UTTVJGTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26526-09-0 | |
Record name | 4-methylhexa-2,4-dienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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